molecular formula C10H12ClNO2 B1668850 Chlorpropham CAS No. 101-21-3

Chlorpropham

Cat. No.: B1668850
CAS No.: 101-21-3
M. Wt: 213.66 g/mol
InChI Key: CWJSHJJYOPWUGX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Chlorpropham, also known as CIPC, is primarily used as a plant growth regulator and herbicide . It acts as a sprout suppressant for various plants including grass weeds, alfalfa, lima and snap beans, blueberries, cane fruit, carrots, cranberries, ladino clover, garlic, seed grass, onions, spinach, sugar beets, tomatoes, safflower, soybeans, gladioli and woody nursery stock . The primary target of this compound is the microtubule structure within the cells of these plants .

Mode of Action

This compound interacts with its targets by altering the microtubule structure and function, which results in the inhibition of cell division . This interaction prevents the sprouting of potatoes and controls the growth of various weeds .

Biochemical Pathways

This compound is degraded by certain bacterial strains, such as Bacillus licheniformis NKC-1 . The degradation process begins with the hydrolysis of this compound by a specific enzyme called CIPC hydrolase, which yields 3-chloroaniline (3-CA) as a major metabolic product . An inducible 3-CA dioxygenase then catalyzes the incorporation of molecular oxygen and removes the amino group by deamination, yielding a monochlorinated catechol . Further degradation of 4-chlorocatechol proceeds via ortho-ring cleavage through the maleylacetate process .

Result of Action

The result of this compound’s action is the suppression of sprouting in potatoes and the control of growth in various weeds . By inhibiting cell division, this compound prevents the sprouting of potatoes and controls the growth of various weeds .

Action Environment

It is moderately soluble in water, highly volatile, and moderately mobile . These properties suggest that this compound’s action, efficacy, and stability can be influenced by environmental factors such as soil composition, water availability, and temperature . Furthermore, this compound may contaminate water resources and affect aquatic ecosystems and animals including fishes, invertebrates, and crustaceans .

Biochemical Analysis

Biochemical Properties

Chlorpropham interacts with various biomolecules in plants. It is known to alter the structure and function of microtubules, which are crucial for cell division

Cellular Effects

This compound has a significant impact on cellular processes. It inhibits cell division, which is a crucial process for plant growth This effect is likely to influence various cellular functions, including cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound’s action involves its interaction with microtubules It is believed to bind to these structures, disrupting their normal function and thereby inhibiting cell division This binding may involve interactions with various biomolecules and could lead to changes in gene expression

Temporal Effects in Laboratory Settings

This compound is partially degraded in the environment under aerobic conditions (15% to 30% after 100 days) and partially hydrolysed in water solution (90% after 59 to 130 days) . A study of the stability of this compound in potatoes revealed that the mean concentration of this compound in the tuber decreased spontaneously by 24% and 42% at 28 days and 65 days post-application respectively .

Dosage Effects in Animal Models

In animal studies, this compound has been shown to have a low level of toxicity. Long-term exposure at high doses (≥ 1000 mg/kg/day) could cause reduction of body weight gain, decrease in hematocrit and hemoglobin, and increase in blood reticulocytes .

Metabolic Pathways

It is known that this compound is partially degraded in the environment and hydrolysed in water

Transport and Distribution

It is known that this compound is moderately soluble in water, highly volatile and moderately mobile . It is not persistent in soil but may be persistent in water systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorpropham is synthesized through the reaction of 3-chloroaniline with isopropyl chloroformate. The reaction typically occurs in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The overall reaction can be represented as follows:

3-chloroaniline+isopropyl chloroformateThis compound+HCl\text{3-chloroaniline} + \text{isopropyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 3-chloroaniline+isopropyl chloroformate→this compound+HCl

The reaction is carried out under controlled temperature conditions to ensure the desired product yield and purity .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified through crystallization or distillation. The final product is formulated into various forms, such as granules, dustable powder, and emulsifiable concentrate .

Chemical Reactions Analysis

Types of Reactions

Chlorpropham undergoes several types of chemical reactions, including:

    Hydrolysis: this compound can be hydrolyzed in the presence of water, leading to the formation of 3-chloroaniline and isopropyl alcohol.

    Oxidation: this compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

    Substitution: this compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Typically occurs under acidic or basic conditions with water as the solvent.

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used for substitution reactions.

Major Products Formed

Properties

IUPAC Name

propan-2-yl N-(3-chlorophenyl)carbamate
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InChI

InChI=1S/C10H12ClNO2/c1-7(2)14-10(13)12-9-5-3-4-8(11)6-9/h3-7H,1-2H3,(H,12,13)
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InChI Key

CWJSHJJYOPWUGX-UHFFFAOYSA-N
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Canonical SMILES

CC(C)OC(=O)NC1=CC(=CC=C1)Cl
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Molecular Formula

C10H12ClNO2
Record name ISOPROPYL-N-(3-CHLOROPHENYL)CARBAMATE
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DSSTOX Substance ID

DTXSID7020764
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Molecular Weight

213.66 g/mol
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Physical Description

Isopropyl-n-(3-chlorophenyl)carbamate is a brown chunky solid. (NTP, 1992), Colorless to light tan solid; [HSDB] Commercial product is a liquid; [Merck Index] Slightly beige solid; [MSDSonline], COLOURLESS-TO-BROWN CRYSTALS.
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Boiling Point

477 °F at 760 mmHg (decomposition) (NTP, 1992), 149 °C at 2 mm Hg, Boiling point: 246 °C with decomposition
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992), Readily soluble in most organic solvents (e.g., alcohols, ketones, esters, chlorinated hydrocarbons, aromatic hydrocarbons); moderately soluble in mineral oils (100 g/kg kerosene), Miscible in acetone, carbon disulfide; very soluble in anhydrous ammonia, aromatic solvents, ethyl and isopropyl alcohol, ketones; soluble in kerosene or diesel oil, In water, 89 mg/L at 25 °C, Solubility in water, g/100ml: 0.009 (very poor)
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Density

1.18 at 86 °F (NTP, 1992) - Denser than water; will sink, 1.180 at 30 °C, 1.18 g/cm³
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Vapor Pressure

2 mmHg at 300 °F (NTP, 1992), 0.0000075 [mmHg], Vapor pressure = 2 mm Hg at 149 °C, 24 mPa (1.8X10-4 mm Hg) at 20 °C (98% pure)
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Color/Form

Colorless solid, Light-tan powder, Light brown crystalline solid

CAS No.

101-21-3
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Melting Point

106.5 °F (NTP, 1992), 40.7-41.1 °C, 41 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of chlorpropham in plants?

A1: this compound acts by disrupting cell division (mitosis) in plants, primarily by interfering with the formation of microtubules. [] Microtubules are crucial for cell division, and their disruption prevents the separation of chromosomes, ultimately leading to the inhibition of cell division and sprout growth. []

Q2: How effective is this compound in suppressing sprout growth in potatoes?

A2: this compound effectively inhibits sprouting in potatoes during storage. Studies have demonstrated that treated potatoes exhibit significantly reduced sprout length and a lower number of sprouts compared to untreated controls. [, , ]

Q3: Are there any concerns regarding the effectiveness of this compound application in commercial potato storage?

A3: Yes, conventional thermal fog application of this compound, the industry standard, often results in uneven distribution within storage facilities. [] This uneven distribution can lead to inadequate sprout control in some areas and unacceptably high residues in others. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C10H12ClNO2, and its molecular weight is 213.66 g/mol.

Q5: How stable is this compound under different storage conditions?

A5: this compound's stability is influenced by storage conditions. Studies have shown that its degradation is faster at higher temperatures. [] Additionally, this compound residues in potatoes decrease over extended storage periods. []

Q6: Does the type of formulation affect this compound's degradation in the environment?

A6: Yes, the formulation can influence this compound's degradation rate. Studies have indicated that the degradation of this compound formulated as a potato sprout powder is slower in soil compared to this compound in emulsifiable concentrate (EC) formulation. []

Q7: Does this compound exhibit any catalytic properties?

A7: While this compound is primarily known for its herbicidal and plant growth regulating properties, there is limited research on its potential catalytic applications.

Q8: How do structural modifications to the this compound molecule impact its activity?

A9: Hydroxylation of this compound at specific positions on the aromatic ring doesn't necessarily eliminate its phytotoxicity. For instance, while less potent than this compound, hydroxylated metabolites can still inhibit cell division and growth in some plant systems. []

Q9: Are there strategies to enhance the stability of this compound formulations?

A10: Research suggests that using clay as a carrier material can improve the slow-release properties of this compound, potentially enhancing its efficacy and reducing the frequency of application. []

Q10: Are there concerns regarding the safety of this compound residues in food?

A11: Yes, the presence of this compound residues in food, particularly potatoes, has raised concerns. As a result, maximum residue levels (MRLs) have been established to ensure consumer safety. []

Q11: How is this compound absorbed, distributed, metabolized, and excreted (ADME) in animals?

A12: Studies in rats have shown that this compound is readily absorbed after oral administration and distributed to various tissues. [] It is primarily metabolized in the liver, with meta-chloroaniline identified as a key metabolite. [] Excretion occurs through both urine and feces, with a greater portion eliminated via urine. []

Q12: What is known about the potential toxicity of this compound and its metabolite, 3-chloroaniline?

A13: this compound's toxicity varies depending on factors like the dose, route of exposure, and animal species. Studies in rats have shown that protein deficiency can increase susceptibility to this compound toxicity. [] The metabolite 3-chloroaniline has also been linked to adverse effects in various organisms. [, ]

Q13: What analytical techniques are commonly employed for detecting and quantifying this compound residues?

A14: Gas chromatography with flame ionization detection (GC-FID) [, ] and gas chromatography with electron capture detection (GC-ECD) [] are widely used for analyzing this compound residues in various matrices. High-performance liquid chromatography (HPLC) coupled with different detectors like PDA [] or mass spectrometry (MS) [] also provides sensitive and selective detection methods. Enzyme-linked immunosorbent assay (ELISA) techniques using monoclonal antibodies have also been developed for rapid analysis. []

Q14: How does this compound behave in the environment after application?

A15: this compound can adsorb to soil particles, and its persistence is influenced by factors like soil type, temperature, and moisture. [] It undergoes degradation through various processes, including microbial breakdown and photolysis (degradation by sunlight). [, ]

Q15: What are the potential environmental concerns associated with this compound use?

A16: Concerns exist regarding the potential contamination of water sources due to this compound runoff from treated fields or leaching from storage facilities. [] Additionally, the presence of this compound residues in the environment, even at low levels, might have adverse effects on non-target organisms. []

Q16: Are there any mitigation strategies to minimize the environmental impact of this compound?

A17: Implementing best management practices during application, such as targeted application methods and minimizing runoff, can help reduce environmental contamination. [] Additionally, exploring alternative sprout suppression methods with lower environmental footprints is crucial. []

Q17: Are there any viable alternatives to this compound for sprout suppression in potato storage?

A18: Research into alternative sprout control methods is ongoing. Some potential alternatives include the use of natural plant extracts, essential oils, irradiation techniques, and controlled atmosphere storage. []

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